![molecular formula C12H15N3O3 B2727041 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047680-96-5](/img/structure/B2727041.png)
2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound can be synthesized using a multicomponent condensation method. Specifically, it is formed by the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid consists of an imidazo[1,2-a]pyridine core with an additional carboxylic acid group. The allylamino and pyridin-3-ylamino substituents are attached to the butanoic acid backbone .
Wissenschaftliche Forschungsanwendungen
Supramolecular Synthons and Crystal Structures
Research into supramolecular synthons within the crystals of N-(aryl)-succinamic acids, including derivatives similar to 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, highlights the importance of these compounds in understanding molecular interactions. The study of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a closely related compound, revealed complex hydrogen bonding patterns contributing to one-dimensional helical columns in the crystal structure, which are stabilized by various molecular interactions. These findings enhance our understanding of molecular assembly and crystal engineering, offering insights into the design of new materials with specific properties (PrakashShet et al., 2018).
Molecular and Crystal Structure Analysis
Another study focusing on the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid elaborates on the structural intricacies of these molecules. It provides detailed insights into how the molecular side chains and hydrogen bonding interactions dictate the formation of two-dimensional zig-zag sheets, leading to a three-dimensional supramolecular structure. This level of structural elucidation is crucial for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Naveen et al., 2016).
Hydrogel Formation and Drug Release
The ability of derivatives like 4-oxo-4-(2-pyridinylamino) butanoic acid to form supramolecular hydrogels highlights their potential in biomedical applications, particularly in drug delivery systems. These hydrogels can assemble into fibrous aggregates driven by hydrogen bonds and π–π stacking interactions, facilitating controlled drug release. Such research underscores the versatility of these compounds in designing responsive materials for targeted therapy and sustained drug delivery (Wang et al., 2007).
Controlled Microstructures and Stability in Hydrogels
Further exploration into the assembly and stability of supramolecular hydrogels using isomeric building units, including 4-oxo-4-(2-pyridinylamino) and 4-oxo-4-(3-pyridinylamino) butanoic acid, provides valuable information on manipulating gel properties for specific applications. By adjusting the ratios of these isomers, researchers can control the aggregate forms and gelation times, affecting the stability and release profiles of the hydrogels. This adaptability is essential for creating tailored materials for pharmaceuticals, tissue engineering, and other biomedical uses (Wu et al., 2007).
Optical Gating of Synthetic Ion Channels
Utilizing compounds like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar in structure to the subject molecule, for optical gating demonstrates the innovative applications of these materials in nanofluidic devices and synthetic ion channels. This research paves the way for advances in controlled release systems, sensing, and information processing technologies, leveraging the light-induced permselective transport of ionic species (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4-oxo-2-(prop-2-enylamino)-4-(pyridin-3-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-5-14-10(12(17)18)7-11(16)15-9-4-3-6-13-8-9/h2-4,6,8,10,14H,1,5,7H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDKSOYBJVIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CN=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.